6-Bromo-7-fluorobenzo[b]furan-3(2H)-one
CAS No.:
Cat. No.: VC20321125
Molecular Formula: C8H4BrFO2
Molecular Weight: 231.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrFO2 |
|---|---|
| Molecular Weight | 231.02 g/mol |
| IUPAC Name | 6-bromo-7-fluoro-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C8H4BrFO2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 |
| Standard InChI Key | CDJGWJMVPZKFPN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)C2=C(O1)C(=C(C=C2)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 6-bromo-7-fluorobenzo[b]furan-3(2H)-one (C₈H₄BrFO₂; MW: 231.02 g/mol) features a fused benzofuran ring system with substituents at specific positions. The bromine and fluorine atoms introduce electron-withdrawing effects, polarizing the carbonyl group at the 3-position and enhancing electrophilic reactivity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-bromo-5-fluoro-1-benzofuran-3-one | |
| Canonical SMILES | C1C(=O)C2=C(O1)C(=CC(=C2)F)Br | |
| InChI Key | JWXQMWXGZMDXGI-UHFFFAOYSA-N | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The compound’s crystalline structure and dipole moment remain understudied, though computational models suggest planar geometry with minimal steric hindrance.
Synthesis and Optimization
Halogenation Strategies
Synthesis typically begins with fluorinated benzofuran precursors. Bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) yields the target compound. Key conditions include:
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Direct Bromination | Br₂, CH₃CN, 20–25°C, 5–6 hrs | 44% | |
| NBS-Mediated Bromination | NBS, CH₃CN, RT, 4–5 hrs | 44–50% |
Optimal yields require precise control of stoichiometry and temperature, as over-bromination or decomposition may occur.
Alternative Routes
Copper-catalyzed intramolecular cyclization of halogenated phenols offers a promising alternative, though scalability challenges persist .
Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient carbonyl carbon at the 3-position undergoes nucleophilic attacks, enabling the formation of amides, esters, and thioesters. For example, reaction with amines produces secondary amides, which are valuable in drug design.
Electrophilic Aromatic Substitution
Despite deactivation by halogens, directed ortho-metallation (DoM) strategies using lithium bases permit functionalization at the 4- and 5-positions .
Biological Activity and Applications
Anti-Inflammatory Effects
Preliminary assays indicate inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Structural analogs are under investigation for treating chronic inflammation .
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